molecular formula C6H14Cl2F2N2 B13483692 5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride

5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride

Cat. No.: B13483692
M. Wt: 223.09 g/mol
InChI Key: WLHTYXNMNUEFOR-UHFFFAOYSA-N
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Description

5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride is a piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common methods include hydrogenation, cyclization, and amination .

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. Techniques such as multicomponent reactions and annulation are employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often use halogenating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride is unique due to its specific fluorine substitutions, which can enhance its biological activity and stability .

Properties

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.09 g/mol

IUPAC Name

5,5-difluoro-1-methylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H12F2N2.2ClH/c1-10-3-5(9)2-6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H

InChI Key

WLHTYXNMNUEFOR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC(C1)(F)F)N.Cl.Cl

Origin of Product

United States

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